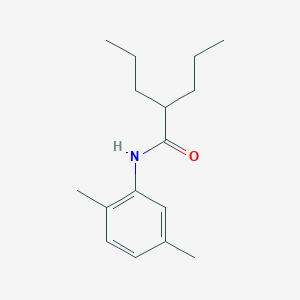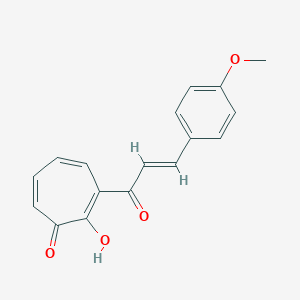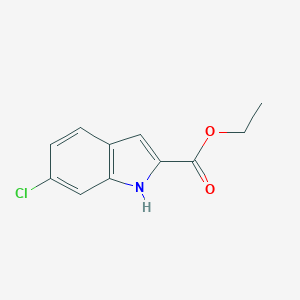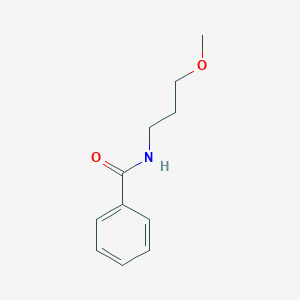
N-(3-methoxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a white crystalline powder with a molecular weight of 193.25 g/mol and a melting point of 68-71 °C.
科学研究应用
N-(3-methoxypropyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3-methoxypropyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. N-(3-methoxypropyl)benzamide has also been used as a ligand in the design of metal-organic frameworks (MOFs) for gas storage and separation applications. In analytical chemistry, N-(3-methoxypropyl)benzamide has been employed as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography (HPLC).
作用机制
The mechanism of action of N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In cancer research, N-(3-methoxypropyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in tumor invasion and metastasis, making them an attractive target for cancer therapy. In neurodegenerative disease research, N-(3-methoxypropyl)benzamide has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are believed to play a key role in the development of Alzheimer's disease.
生化和生理效应
N-(3-methoxypropyl)benzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(3-methoxypropyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis. In neurodegenerative disease research, N-(3-methoxypropyl)benzamide has been shown to prevent the formation of Aβ oligomers and fibrils, as well as reduce the neurotoxicity of Aβ peptides. In addition, N-(3-methoxypropyl)benzamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
N-(3-methoxypropyl)benzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(3-methoxypropyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(3-methoxypropyl)benzamide has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of N-(3-methoxypropyl)benzamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for the research on N-(3-methoxypropyl)benzamide. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship (SAR) of N-(3-methoxypropyl)benzamide and develop more potent and selective inhibitors of MMPs and Aβ aggregation. In materials science, the use of N-(3-methoxypropyl)benzamide as a ligand for the design of MOFs with enhanced gas storage and separation properties can be explored further. In analytical chemistry, the development of new methods for the determination of amino acids and peptides using N-(3-methoxypropyl)benzamide as a derivatizing agent can be investigated. Overall, the potential applications of N-(3-methoxypropyl)benzamide in various fields make it a promising compound for further research.
合成方法
The synthesis of N-(3-methoxypropyl)benzamide involves the reaction of 3-methoxypropylamine with benzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(3-methoxypropyl)benzamide as the final product. The yield of N-(3-methoxypropyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
属性
CAS 编号 |
20308-44-5 |
|---|---|
产品名称 |
N-(3-methoxypropyl)benzamide |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-14-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
InChI 键 |
BLKKTDWAFWSEFG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1 |
规范 SMILES |
COCCCNC(=O)C1=CC=CC=C1 |
其他 CAS 编号 |
20308-44-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
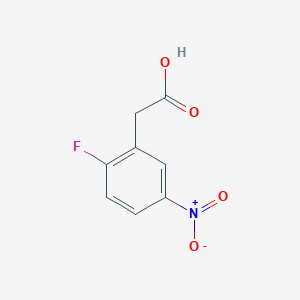
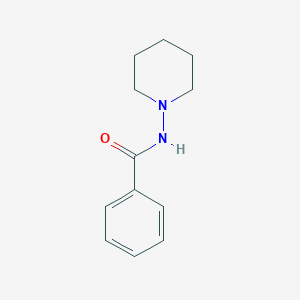
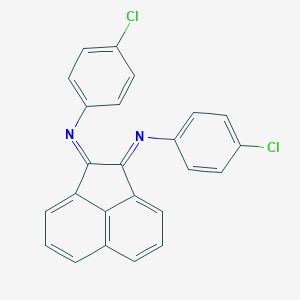
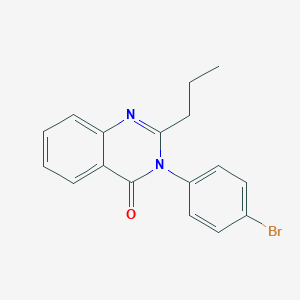
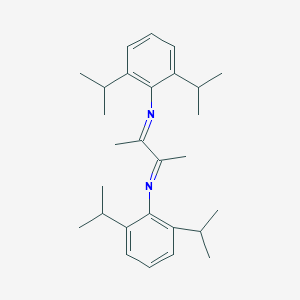
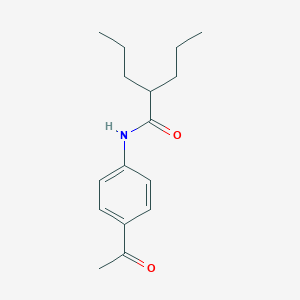
![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
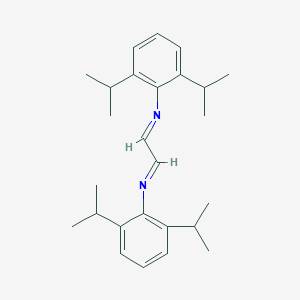
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
